4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide
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Overview
Description
4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group, a formyl group, and a thian-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the dimethylamino group through a substitution reaction. The formyl group can be added via a formylation reaction, often using reagents like formic acid or formyl chloride. The thian-3-yl group is then attached through a nucleophilic substitution reaction, using appropriate thian-3-yl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects. The thian-3-yl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-[(3R)-thian-3-ylamino]benzamide: Contains a similar thian-3-yl group but with different substituents on the benzamide core.
N,N-dimethyl-3-[(3R)-thian-3-ylamino]benzamide: Similar structure with a different substitution pattern.
Uniqueness
4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide is unique due to the presence of both a dimethylamino group and a formyl group on the benzamide core, which imparts distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-3-formyl-N-(thian-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-17(2)14-6-5-11(8-12(14)9-18)15(19)16-13-4-3-7-20-10-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWAYLXQYLUHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2CCCSC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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